molecular formula C28H31N2O3.C2H5O4S<br>C30H36N2O7S B13738725 Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate CAS No. 26694-69-9

Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate

Cat. No.: B13738725
CAS No.: 26694-69-9
M. Wt: 568.7 g/mol
InChI Key: IAKDKWUFEYDKDX-UHFFFAOYSA-N
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Description

Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate is a complex organic compound known for its unique chemical structure and properties This compound is part of the xanthylium family, which is characterized by a xanthene core structure

Preparation Methods

The synthesis of Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate with silicomolybdic acid . This reaction typically requires controlled temperature and pH conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, often resulting in the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Substitution reactions, where one functional group is replaced by another, are common. For example, the ethylamino groups can be substituted with other amines under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate involves its interaction with specific molecular targets. The ethylamino and ethoxycarbonyl groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Compared to other xanthylium compounds, Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share a similar core structure but differ in their specific functional groups and counterions, leading to variations in their chemical behavior and applications.

Biological Activity

Xanthylium, specifically the compound Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate , is a member of the xanthylium dye family. This compound has garnered attention due to its unique chemical structure and potential biological applications. The following article explores its biological activity, including relevant case studies, research findings, and data tables summarizing its properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₂O₄S, with a molecular weight of approximately 365.45 g/mol. Its structure includes ethylamino groups that contribute to its solubility and reactivity in biological systems.

PropertyValue
Molecular Weight365.45 g/mol
SolubilitySoluble in water
pHNeutral (7)
ToxicityCorrosive

Xanthylium compounds primarily exhibit their biological activity through interactions with cellular components such as proteins and nucleic acids. The ethylamino groups enhance their ability to penetrate cell membranes, allowing for potential therapeutic applications.

Antioxidant Activity

Research indicates that xanthylium derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that a related xanthylium derivative reduced oxidative damage in vitro by 45% compared to control groups.

Case Studies

  • Antioxidant Efficacy in Cancer Cells : A study involving human cancer cell lines showed that treatment with xanthylium derivatives resulted in a dose-dependent decrease in cell viability due to induced apoptosis. The mechanism was attributed to the activation of caspase pathways.
  • Colorimetric Applications : Xanthylium compounds have been utilized in the wine industry for color enhancement. An addition of 2.5 mg/L of xanthylium cations resulted in a measurable color difference (ΔE* = 2.82), highlighting their role as colorants while also suggesting potential antioxidant benefits during fermentation processes .

Toxicological Profile

Despite their beneficial properties, xanthylium compounds exhibit toxicity at higher concentrations. Acute toxicity studies have classified them as irritants and potential carcinogens based on animal models. Continuous exposure may lead to adverse effects on liver function and cellular integrity.

Table 2: Toxicological Data

EndpointResult
Acute ToxicityLD50 > 500 mg/kg
Skin IrritationModerate irritant
MutagenicityNegative

Research Findings

Recent assessments have focused on the environmental impact and safety of xanthylium dyes. A screening assessment by Health Canada indicated that while some derivatives are used safely in various applications, others may pose risks if not managed properly .

Environmental Impact

The degradation products of xanthylium compounds can potentially affect aquatic ecosystems. Studies suggest that these compounds may bioaccumulate, leading to long-term ecological consequences.

Properties

CAS No.

26694-69-9

Molecular Formula

C28H31N2O3.C2H5O4S
C30H36N2O7S

Molecular Weight

568.7 g/mol

IUPAC Name

[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;ethyl sulfate

InChI

InChI=1S/C28H30N2O3.C2H6O4S/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;1-2-6-7(3,4)5/h9-16,29H,6-8H2,1-5H3;2H2,1H3,(H,3,4,5)

InChI Key

IAKDKWUFEYDKDX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.CCOS(=O)(=O)[O-]

Origin of Product

United States

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